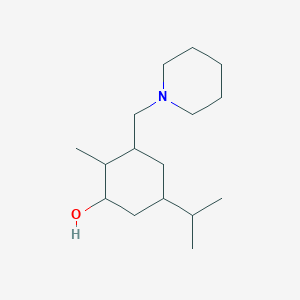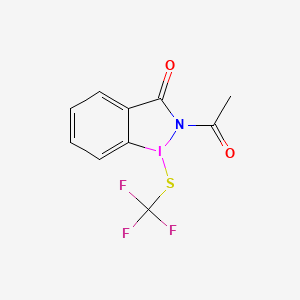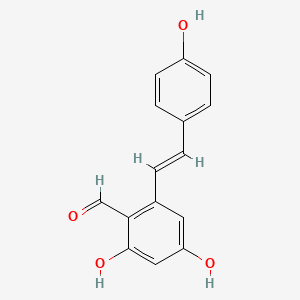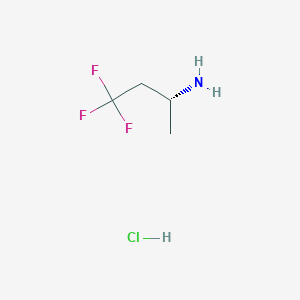
(2S)-3-(Dimethylamino)-2-methyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-methylpropan-1-ol is an organic compound with the molecular formula C₅H₁₃NO. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain, with a dimethylamino group (-N(CH₃)₂) attached to the same carbon.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 3-methyl-1-propanol with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: Another method is the hydroxylation of 3-dimethylaminopropane using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is often synthesized through continuous flow processes to ensure efficiency and consistency. These processes are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: 3-(Dimethylamino)-2-methylpropan-1-ol can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 3-(Dimethylamino)-2-methylpropanal or 3-(Dimethylamino)-2-methylpropanone.
Reduction Products: Corresponding amines such as 3-(Dimethylamino)-2-methylpropylamine.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of surfactants, agrochemicals, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may be involved in metabolic pathways related to its oxidation and reduction reactions.
Comparison with Similar Compounds
2-Dimethylaminoethanol: Similar structure but with a two-carbon chain instead of three.
3-Diethylamino-1-propanol: Similar but with ethyl groups instead of methyl groups.
Uniqueness:
Chain Length: The three-carbon chain in 3-(Dimethylamino)-2-methylpropan-1-ol provides unique chemical properties compared to shorter or longer chain analogs.
Functional Groups: The presence of both hydroxyl and dimethylamino groups gives it distinct reactivity and solubility characteristics.
This compound's versatility and unique properties make it valuable in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in synthesis highlight its importance in both research and industry.
Would you like more information on any specific aspect of this compound?
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-3-(dimethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
FZASHPCRPMSFEG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CN(C)C)CO |
Canonical SMILES |
CC(CN(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)




![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)


![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)


